molecular formula C22H19BrN2O7 B342154 2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate

2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate

Cat. No.: B342154
M. Wt: 503.3 g/mol
InChI Key: KETPWCDVRACPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a nitro group, and an isoindole moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-bromobenzyl alcohol with 6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid and requires refluxing the mixture for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, influencing their function and activity. The isoindole moiety can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-2-oxoethyl 6-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromophenyl and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H19BrN2O7

Molecular Weight

503.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanoate

InChI

InChI=1S/C22H19BrN2O7/c23-15-10-8-14(9-11-15)18(26)13-32-19(27)7-2-1-3-12-24-21(28)16-5-4-6-17(25(30)31)20(16)22(24)29/h4-6,8-11H,1-3,7,12-13H2

InChI Key

KETPWCDVRACPLN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCCCC(=O)OCC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCCCC(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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